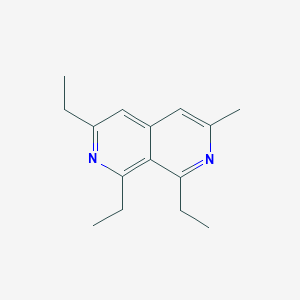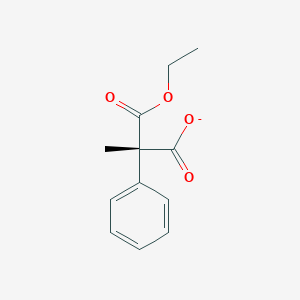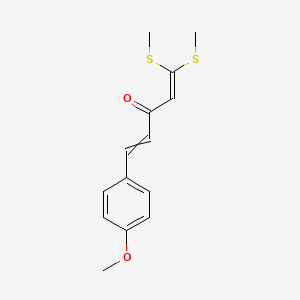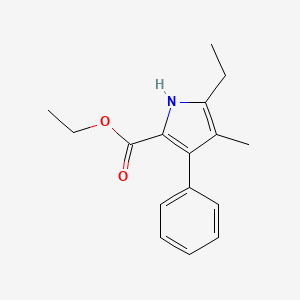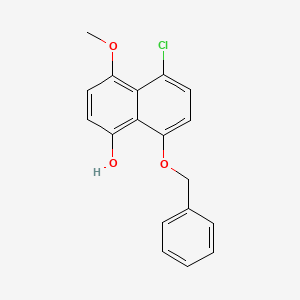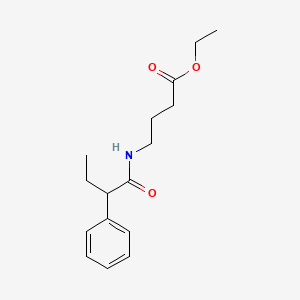
5-Methyl-1,3-thiazolidine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-thiazolidine-2,4-dithione is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-thiazolidine-2,4-dithione typically involves the reaction of a thiol with an aldehyde or ketone in the presence of a base. One common method is the condensation of 2-mercaptoacetic acid with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to achieve high yields and purity. Solvent-free synthesis and the use of non-toxic solvents are also common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-thiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the thiazolidine ring, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and halogenated derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
5-Methyl-1,3-thiazolidine-2,4-dithione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-thiazolidine-2,4-dithione involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The compound can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: This compound shares a similar thiazolidine ring structure but lacks the methyl and dithione groups.
1,3,4-Thiadiazole-2-thione: This compound has a similar sulfur and nitrogen-containing ring but differs in the arrangement of atoms.
Thiazole: Thiazole is a simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Uniqueness
5-Methyl-1,3-thiazolidine-2,4-dithione is unique due to the presence of both methyl and dithione groups, which enhance its chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable molecule for scientific research and industrial applications .
Properties
CAS No. |
89403-84-9 |
|---|---|
Molecular Formula |
C4H5NS3 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
5-methyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) |
InChI Key |
RKLLXHCROVICJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=S)NC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


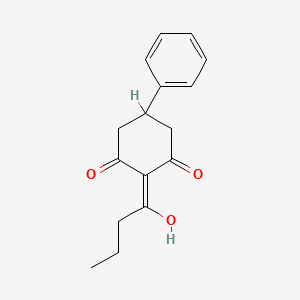
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
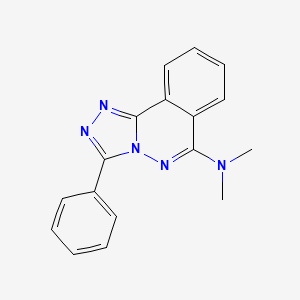
![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)
![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
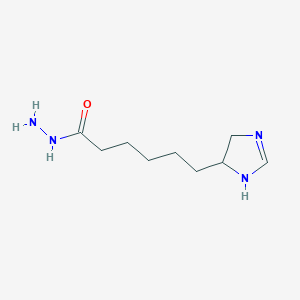
![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)
